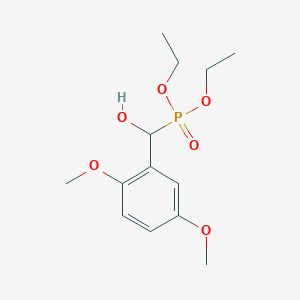

Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

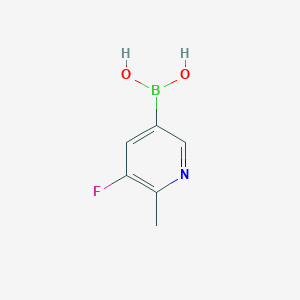

Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is a chemical compound with the molecular formula CHOP. It has an average mass of 368.363 Da and a monoisotopic mass of 368.117737 Da .

Molecular Structure Analysis

The molecule has several notable features, including 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. It does not violate the Rule of 5, which is a rule of thumb in drug design for predicting druglikeness .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 533.9±50.0 °C at 760 mmHg, and a flash point of 276.7±30.1 °C. It has a molar refractivity of 101.8±0.4 cm³, a polar surface area of 66 Ų, and a molar volume of 294.1±5.0 cm³ .Scientific Research Applications

Synthesis and Chemical Transformations

- Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is used in the synthesis of various chemical compounds. It has been involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

- It is also used in the synthesis of trifluoromethyl derivatives of alkyl 2-nitromethylphosphonopropionates and -phosphonobutyrates, which are considered derivatives of β-alanine with additional pharmacophore fragments (Doronina et al., 2017).

- The compound participates in the total synthesis of biologically active, naturally occurring complex molecules, which demonstrates its utility in the field of natural product synthesis (Akbaba et al., 2010).

Spin-trapping and ESR Spectroscopy

- A derivative, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), forms very stable alkoxyl radical adducts and is used in spin-trapping investigations. The high stability and unique ESR spectra of DEPMPO alkoxyl radical adducts highlight its importance in the analysis of free radicals (Dikalov et al., 2003).

Material Science and Nanotechnology

- This compound is involved in the chain reaction transformation of methano[60]fullerenes into dihydrofullerenofurane, signifying its role in the field of nanotechnology and material science (Yanilkin et al., 2004).

Photodimerization in Synthetic Chemistry

- The compound is used in the photodimerization of 3-substituted 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorines, showcasing its utility in synthetic chemistry where light-induced reactions are crucial (Nikolova et al., 2002).

properties

IUPAC Name |

diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-9-10(16-3)7-8-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXOSKWUIILRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

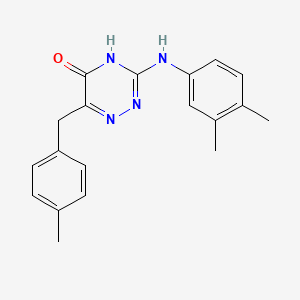

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)

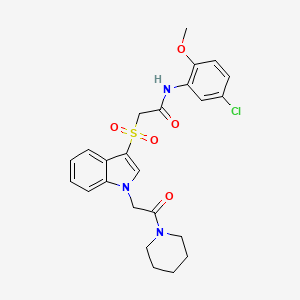

![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)

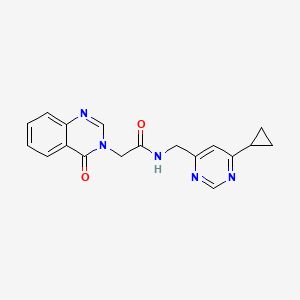

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)